Furan-2-ylmethyl-(4-methylbenzyl)amine
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Overview
Description
“Furan-2-ylmethyl-(4-methylbenzyl)amine” is a chemical compound with the molecular formula C13H15NO . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “this compound” is 201.26 . The exact structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the searched resources.Scientific Research Applications
1. Synthesis of Novel Compounds
Furan-2-ylmethyl-(4-methylbenzyl)amine is involved in the synthesis of various novel compounds. For instance, a study by Ł. Janczewski et al. (2021) demonstrates the synthesis of ester and amide derivatives containing furan rings using methods supported by microwave radiation. This includes products like N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate, synthesized using 2-furoic acid and furfurylamine (Ł. Janczewski, D. Zieliński, & B. Kolesińska, 2021).
2. Analytical Chemistry and Sensory Analysis
In the field of analytical chemistry and sensory analysis, compounds related to this compound have been identified as novel classes of bitter compounds in roasted coffee. S. Kreppenhofer et al. (2011) identified (furan-2-yl)methylated benzene diols and triols as bitter taste compounds in coffee through LC–MS and NMR experiments (S. Kreppenhofer, O. Frank, & T. Hofmann, 2011).
3. Environmental Chemistry
The compound has relevance in environmental chemistry as well. E. G. Alvarez et al. (2009) studied the application of derivatives in the photo-oxidation of furan and its methylated derivatives, revealing significant environmental implications (E. G. Alvarez, E. Borrás, J. Viidanoja, & J. Hjorth, 2009).
4. Enantioselective Synthesis
The compound plays a role in the enantioselective synthesis of amino acids. A. Demir et al. (2003) described an enantioselective synthesis process for furan-2-yl amines and amino acids, which is vital in creating chiral compounds (A. Demir, Ozge Seşenoğlu, D. Ülkü, & C. Arici, 2003).
5. Antimicrobial Activity
The antimicrobial properties of this compound derivatives are explored in various studies. M. Arora et al. (2013) synthesized thiophene derivatives containing the furan compound and evaluated their antimicrobial activity (M. Arora, J. Saravanan, S. Mohan, & S. Bhattacharjee, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13/h2-8,14H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKSRIGURQCUJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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